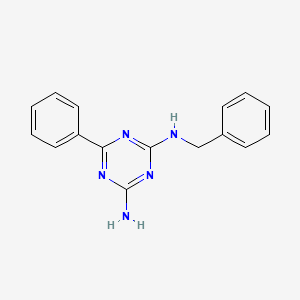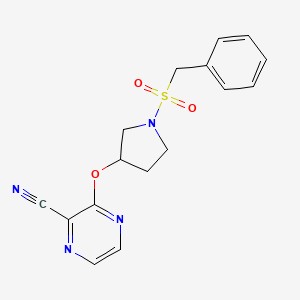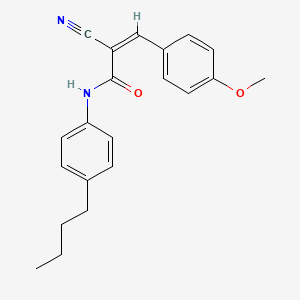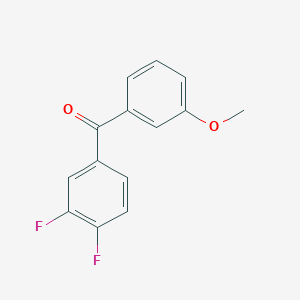![molecular formula C15H14N2OS2 B2494917 N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea CAS No. 65069-50-3](/img/structure/B2494917.png)
N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea belongs to the thiourea class of compounds, known for their versatile chemical and biological activities. Thioureas have been extensively studied for their insecticidal, antimicrobial, and potential anticancer properties due to their unique structural characteristics, allowing for diverse chemical reactions and interactions.
Synthesis Analysis
Thioureas are synthesized through a reaction involving isothiocyanates and amines. A study by Sun et al. (2009) on similar N-benzoyl-N'-phenylureas demonstrated the synthesis of thiourea derivatives using sulfur dichloride or disulfur dichloride, leading to compounds with improved solubility and retained larvicidal activities (Sun et al., 2009). This method may similarly apply to the synthesis of this compound.
Molecular Structure Analysis
Thiourea derivatives exhibit various bonding and structural features. For example, Lestard et al. (2015) characterized a thiourea derivative through X-ray diffraction, revealing N-S-N or N-S-S-N bonds and a U-shape conformation influenced by intramolecular hydrogen bonding (Lestard et al., 2015). Such structural details are crucial for understanding the chemical behavior and reactivity of this compound.
Chemical Reactions and Properties
The chemical reactivity of thioureas allows for a broad range of applications, including the formation of metal complexes. Elhusseiny et al. (2015) described the synthesis of metal complexes with thiourea ligands, demonstrating varied stabilities and antimicrobial activities (Elhusseiny et al., 2015). These reactions highlight the chemical versatility of thioureas, including this compound, in forming complexes with potential biological applications.
Physical Properties Analysis
The physical properties of thioureas, such as solubility and thermal stability, are influenced by their molecular structure. The synthesis and characterization of symmetric thiourea derivatives have shown that these compounds can exhibit significant solubility and thermal stability, influenced by intramolecular hydrogen bonding and the relative position of phenyl groups (Silveira et al., 2018).
Applications De Recherche Scientifique
Metal Complex Synthesis
N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea derivatives have been explored for synthesizing metal complexes. For example, thiourea derivatives like N,N-diphenyl-N′-(4-phenyl-benzoyl)thiourea and its metal complexes with Ni(II), Cu(II), and Co(II) have been prepared and characterized, revealing their potential in the field of transition metal chemistry (Arslan, Külcü, & Flörke, 2003).
Cytotoxicity Research
Thioureas are significant in drug research due to their sulfur and nitrogen content. Research into 1-benzoyl-3-methyl thiourea derivatives has shown potent cytotoxicity against HeLa cell lines, indicating their potential in anticancer activities (Ruswanto, Miftah, Tjahjono, & Siswandono, 2015).
Antifungal and Anti-Cancer Properties
N-benzoyl-N'-phenyl thiourea derivatives have been synthesized and tested for antifungal activity against various pathogens. Additionally, their potential as anti-cancer drugs has been explored through molecular docking with Hsp90 protein and target ligands. These compounds also exhibit good drug-likeness properties, highlighting their potential in pharmacological applications (Zhang et al., 2019).
Structural and Vibrational Analysis
Thiourea derivatives have been extensively studied for their structural and vibrational properties. For instance, N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide, a benzimidazole thiourea derivative, has been synthesized and characterized, with applications in elastase inhibition, antioxidant activities, and DNA binding for biological applications (Arshad et al., 2020).
Molecular Docking for Anticancer Applications
N-benzoyl-N’-(4-fluorophenyl) thiourea derivatives have been evaluated for anticancer activity through molecular docking, targeting the Sirtuin1 enzyme. This research contributes to the development of new anticancer drugs by predicting the pharmacokinetic properties and toxicity of these derivatives (Hardjono, Widiandani, Purwanto, & Nasyanka, 2019).
Mécanisme D'action
Target of Action
The primary targets of N-Benzoyl-N’-[4-(Methylsulfanyl)Phenyl]Thiourea are the photosystem II enzyme and possibly the acetolactate synthase . These targets play crucial roles in photosynthesis and the biosynthesis of branched amino acids, respectively .
Mode of Action
N-Benzoyl-N’-[4-(Methylsulfanyl)Phenyl]Thiourea acts as a specific inhibitor of photosynthesis by blocking the Q B plastoquinone binding site of photosystem II . It may also inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched amino acids .
Biochemical Pathways
The compound affects the photosynthesis pathway by inhibiting the photosystem II enzyme, thereby disrupting the conversion of light energy into chemical energy . It may also interfere with the biosynthesis of branched amino acids by inhibiting acetolactate synthase .
Result of Action
The inhibition of photosystem II and possibly acetolactate synthase by N-Benzoyl-N’-[4-(Methylsulfanyl)Phenyl]Thiourea leads to the disruption of photosynthesis and the biosynthesis of branched amino acids . This results in the inhibition of B. napus L. root growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Benzoyl-N’-[4-(Methylsulfanyl)Phenyl]Thiourea. For instance, substituents at both R1 and R2 positions modulate the agrochemical and environmental performances of this class of compounds . Specifically, R1 = Cl increases and R2 = OR decreases bioactivity, while R2 = OH particularly enhances environmental friendliness .
Propriétés
IUPAC Name |
N-[(4-methylsulfanylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-20-13-9-7-12(8-10-13)16-15(19)17-14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWENPGVEOVOLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2494837.png)


![N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2494843.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2494846.png)
![3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2494847.png)

![N-[3-(diethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2494849.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494852.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2494855.png)
